REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH3:31][S:32]([CH3:33])=[O:34].[F:1][c:2]1[cH:3][cH:4][c:5]([C:12]#[N:13])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[K+:29].[K+:30].[NH:14]1[CH2:15][CH:16]([C:17](=[O:18])[O:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24]1.[OH2:35]>>[c:2]1([N:14]2[CH2:15][CH:16]([C:17](=[O:18])[O:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24]2)[cH:3][cH:4][c:5]([C:12]#[N:13])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)c2ccccc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCNC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C1CCCN(c2ccc(C#N)c3ccccc23)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |